N-benzyl-8-methoxy-3-chromanamine
Description
N-Benzyl-8-methoxy-3-chromanamine is a chroman-derived amine featuring a benzyl group at the nitrogen atom, a methoxy substituent at the 8-position of the chroman ring, and an amine group at the 3-position. Chroman derivatives are widely studied for their biological activities, including CNS modulation and antimicrobial properties.
Properties
IUPAC Name |
N-benzyl-8-methoxy-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-19-16-9-5-8-14-10-15(12-20-17(14)16)18-11-13-6-3-2-4-7-13/h2-9,15,18H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADPZLVPRYSAOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares N-benzyl-8-methoxy-3-chromanamine with structurally related compounds from the evidence:
Key Observations :
- Substituent Position: The 8-methoxy group in the target compound contrasts with the 7-methoxy position in analogs like 7-methoxy-3-chromanone.
- Amine vs. Ketone: The 3-amine group in this compound differentiates it from 7-methoxy-3-chromanone (3-ketone). Amines enhance solubility and enable interactions with receptors, whereas ketones may limit bioavailability due to metabolic oxidation .
Comparison :
- This compound likely requires a benzylation step post-amine formation, differing from 5-alkoxy-2H-chromen-8-amines, which prioritize alkoxy substitution.
Pharmacological and Chemical Stability
- 5-Alkoxy-2H-chromen-8-amines exhibit moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), attributed to their amine-ether interplay .
- 7-Methoxy-3-chromanone is stable under acidic conditions but prone to ring-opening in strong bases due to its ketone group .
- This compound : The benzyl group may enhance lipophilicity (predicted LogP: ~3.5), favoring blood-brain barrier penetration, while the 8-methoxy group could reduce metabolic degradation compared to 7-methoxy analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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